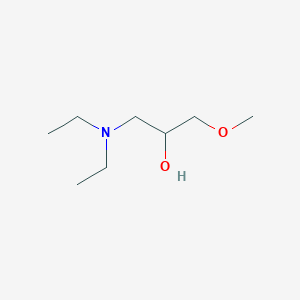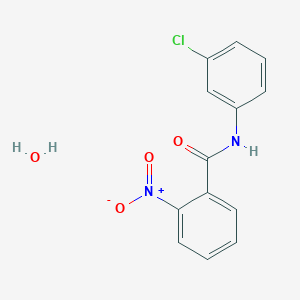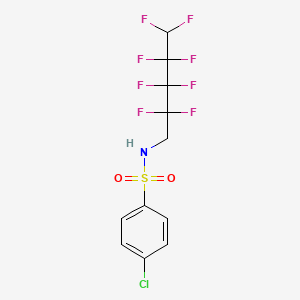
N-(1-Isopropylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Isopropylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide, with the chemical formula C₁₉H₂₀N₂O₂, is a compound of interest in both research and industrial applications. Its structure consists of a benzamide core with an isopropylcarbamoyl group and a vinyl-phenyl moiety attached. Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
N-(1-Isopropylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas over a metal catalyst yields the corresponding amine.
Substitution: Nucleophilic substitution reactions occur at the carbonyl carbon, leading to various derivatives.
Major Products: These reactions yield products such as amides, amines, and substituted benzamides.
Scientific Research Applications
Medicine: Researchers investigate its potential as an antitumor agent due to its structural features.
Chemistry: It serves as a building block for designing novel compounds with specific biological activities.
Industry: Used in the synthesis of pharmaceutical intermediates and agrochemicals.
Mechanism of Action
Molecular Targets: The compound likely interacts with cellular proteins, affecting cell growth and signaling pathways.
Pathways Involved: Further studies are needed to elucidate its precise mechanism within specific cellular contexts.
Comparison with Similar Compounds
Uniqueness: N-(1-Isopropylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide stands out due to its combination of functional groups.
Similar Compounds: Related compounds include other benzamides, vinyl-substituted molecules, and carbamoyl derivatives.
Remember that this compound’s applications continue to evolve as research progresses.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-3-oxo-1-phenyl-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)21-20(24)18(13-16-7-5-4-6-8-16)22-19(23)17-11-9-15(3)10-12-17/h4-14H,1-3H3,(H,21,24)(H,22,23)/b18-13- |
InChI Key |
DRBDWPAPQLRHKO-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)
![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)








![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)

![Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11992326.png)
